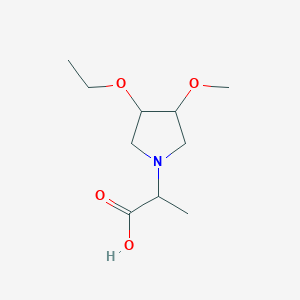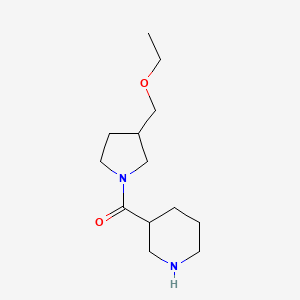
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Vue d'ensemble
Description
- Pyrrolidine Ring : The core structure contains a pyrrolidine ring, a five-membered nitrogen heterocycle. This scaffold is widely used in medicinal chemistry due to its versatility and potential for drug development .
Synthesis Analysis
- Functionalization : Preformed pyrrolidine rings (e.g., proline derivatives) can undergo further functionalization to introduce substituents or modify stereochemistry .
Molecular Structure Analysis
The compound’s molecular formula is C12H22N2O2 with a molecular weight of 226.32 g/mol . The spatial arrangement of atoms, including stereoisomers, significantly impacts its biological activity.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Researchers have developed new pyridine derivatives by utilizing amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to the synthesis of compounds with variable and modest antimicrobial activities against selected bacteria and fungi strains. This indicates the potential of similar compounds in the development of antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular and Crystal Structure Analysis
The crystal structure of related compounds, such as 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, has been determined, showcasing the geometric configurations that could influence the compound's reactivity and interaction with biological targets (Butcher, Bakare, & John, 2006).
Efficient Synthesis Methods
Efficient synthesis methods for compounds containing both piperidine and pyridine rings have been reported, highlighting the challenges and innovative solutions in synthesizing heterocycles. This could pave the way for the development of new compounds with potential biological activities (Zhang et al., 2020).
Novel Compound Synthesis
A novel three-component synthesis approach has been utilized to create unique pyridine derivatives, demonstrating the versatility of these compounds in chemical synthesis and potential applications in medicinal chemistry (Feng, 2011).
Development of Functionalized Amines
The synthesis of functionalized 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives has been explored, offering new pathways for the development of compounds with potential pharmacological activities (Matos, Afonso, & Batey, 2001).
Propriétés
IUPAC Name |
[3-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-5-7-15(9-11)13(16)12-4-3-6-14-8-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDUTNDBKVNIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1478023.png)
![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)

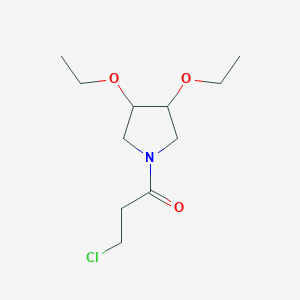
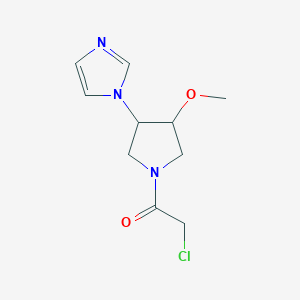
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478029.png)
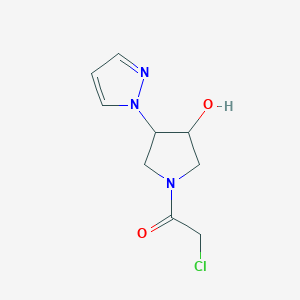
![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)



